(5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H6BClFNO3. It is a derivative of pyridine, substituted with chloro, fluoro, and methoxy groups, and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 5-chloro-6-fluoro-4-methoxypyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to minimize waste and maximize efficiency, often incorporating recycling of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and elevated temperatures.
Chan-Lam Coupling: Copper catalyst (e.g., Cu(OAc)2), base (e.g., pyridine), solvent (e.g., dichloromethane), and room temperature.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Chan-Lam Coupling: Formation of aryl amines or aryl ethers.
Scientific Research Applications
(5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid is used extensively in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- (5-Methoxypyridin-3-yl)boronic acid
- (5-Methoxy-3-pyridinyl)boronic acid pinacol ester
Uniqueness
(5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid is unique due to the presence of chloro and fluoro substituents, which can influence its reactivity and selectivity in coupling reactions. These substituents can also affect the electronic properties of the compound, making it a valuable tool in the synthesis of complex molecules with specific electronic characteristics.
Biological Activity
(5-Chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's structure includes a pyridine ring substituted with chlorine, fluorine, and methoxy groups, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C7H7BClFNO2 |
Molecular Weight | 193.39 g/mol |
IUPAC Name | This compound |
InChI Key | XXXXXX |
SMILES | CCOC1=C(C(=CN=C1C(=C(C=N)C(=O)O)Cl)F)O)B |
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins through reversible covalent bonding with diols. This property is characteristic of boronic acids, which can form complexes with sugars and other biomolecules.
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases. For instance, the inhibition of specific proteases and kinases has been observed, suggesting applications in cancer therapy and metabolic disorders .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
Case Study:
A study conducted on MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The IC50 value was determined to be approximately 8 µM, indicating potent anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research focusing on its efficacy against various bacterial strains showed promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally. The compound exhibits moderate bioavailability and a half-life conducive for therapeutic use.
Key Findings:
- Peak plasma concentration occurs within 2 hours post-administration.
- The compound shows a volume of distribution suggesting extensive tissue uptake.
Safety Profile
Preliminary toxicity assessments have indicated that this compound has a low acute toxicity profile; however, it is classified as harmful if swallowed and can cause skin irritation . Long-term toxicity studies are necessary to fully understand its safety profile.
Properties
Molecular Formula |
C6H6BClFNO3 |
---|---|
Molecular Weight |
205.38 g/mol |
IUPAC Name |
(5-chloro-6-fluoro-4-methoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H6BClFNO3/c1-13-5-3(7(11)12)2-10-6(9)4(5)8/h2,11-12H,1H3 |
InChI Key |
DQIKHOJDVJZWCG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C(=C1OC)Cl)F)(O)O |
Origin of Product |
United States |
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